(2,4-Dichloropyrimidin-5-yl)methyl acetate
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Overview
Description
(2,4-Dichloropyrimidin-5-yl)methyl acetate: is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloropyrimidin-5-yl)methyl acetate typically involves the reaction of 2,4-dichloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2,4-Dichloropyrimidin-5-yl)methyl acetate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products:
Scientific Research Applications
Chemistry: (2,4-Dichloropyrimidin-5-yl)methyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives may possess herbicidal activity, making it valuable for crop protection .
Mechanism of Action
The mechanism of action of (2,4-Dichloropyrimidin-5-yl)methyl acetate depends on its specific application. In the context of antimicrobial activity, it may inhibit the growth of bacteria by interfering with nucleic acid synthesis or protein synthesis . The exact molecular targets and pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: This compound is structurally similar but differs in the ester group attached to the pyrimidine ring.
2,4-Dichloropyrimidine: The parent compound without the ester group.
Uniqueness: (2,4-Dichloropyrimidin-5-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can also affect its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)methyl acetate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4(12)13-3-5-2-10-7(9)11-6(5)8/h2H,3H2,1H3 |
InChI Key |
KKVPUKPECNZGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
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